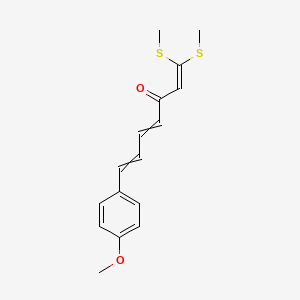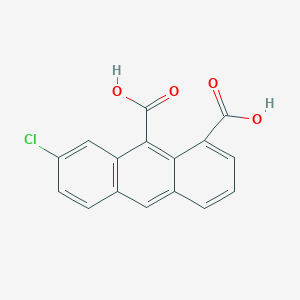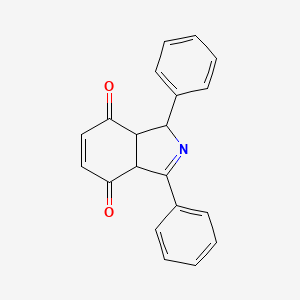
Cerium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium and nickel form a compound known as cerium nickel oxide (CeNiO3). This compound is part of the lanthanide nickel oxide family, which has been investigated for various catalytic applications. Cerium nickel oxide is notable for its unique structural and electronic properties, making it a subject of interest in materials science and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium nickel oxide can be synthesized using several methods. One common approach is the modified citrate aqueous sol-gel method. In this method, cerium nitrate and nickel nitrate are dissolved in water, followed by the addition of citric acid. The solution is then heated to form a gel, which is subsequently dried and calcined to obtain cerium nickel oxide .
Another method involves the co-precipitation technique, where cerium and nickel salts are mixed in an alkaline solution to form a precipitate. This precipitate is then filtered, washed, and calcined to produce the desired compound .
Industrial Production Methods
Industrial production of cerium nickel oxide typically involves large-scale sol-gel or co-precipitation methods. These methods are preferred due to their scalability and ability to produce high-purity materials. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired phase and to optimize the material’s properties .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and the presence of both cerium and nickel ions.
Common Reagents and Conditions
Oxidation: Cerium nickel oxide can be oxidized using oxygen or air at elevated temperatures. This reaction is often used to regenerate the material’s catalytic activity.
Reduction: Hydrogen or carbon monoxide can reduce cerium nickel oxide, leading to changes in its oxidation state and electronic properties.
Substitution: The compound can undergo substitution reactions where other metal ions replace cerium or nickel ions in the lattice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of higher oxidation state compounds, while reduction can produce lower oxidation state materials .
Wissenschaftliche Forschungsanwendungen
Cerium nickel oxide has a wide range of scientific research applications:
Energy Storage: The compound is investigated for use in energy storage devices, such as batteries and supercapacitors, due to its unique electronic properties.
Biomedical Research: Cerium nickel oxide nanoparticles are explored for their potential use in drug delivery and as antimicrobial agents.
Environmental Applications: The material is used in environmental applications, such as the removal of pollutants from water and air.
Wirkmechanismus
The mechanism by which cerium nickel oxide exerts its effects is primarily related to its ability to undergo redox reactions. The cerium ions can switch between different oxidation states (Ce3+ and Ce4+), allowing the material to participate in various catalytic processes. Nickel ions also contribute to the compound’s catalytic activity by providing active sites for reactions .
Vergleich Mit ähnlichen Verbindungen
Cerium nickel oxide can be compared with other lanthanide nickel oxides, such as lanthanum nickel oxide (LaNiO3) and praseodymium nickel oxide (PrNiO3). These compounds share similar structural and electronic properties but differ in their specific applications and performance characteristics .
Lanthanum Nickel Oxide (LaNiO3): Known for its high electrical conductivity and use in solid oxide fuel cells.
Praseodymium Nickel Oxide (PrNiO3): Investigated for its magnetic properties and potential use in spintronic devices.
Cerium nickel oxide stands out due to its unique combination of redox activity and catalytic properties, making it a versatile material for various applications .
Eigenschaften
CAS-Nummer |
154863-55-5 |
|---|---|
Molekularformel |
CeNi |
Molekulargewicht |
198.809 g/mol |
IUPAC-Name |
cerium;nickel |
InChI |
InChI=1S/Ce.Ni |
InChI-Schlüssel |
WITQLILIVJASEQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


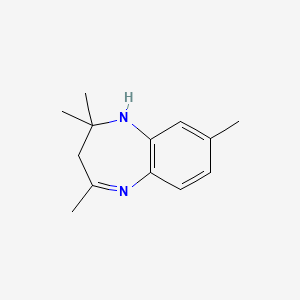
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

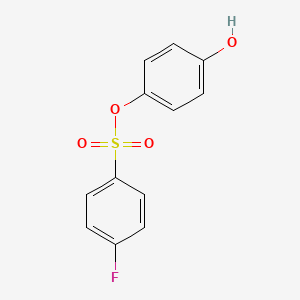
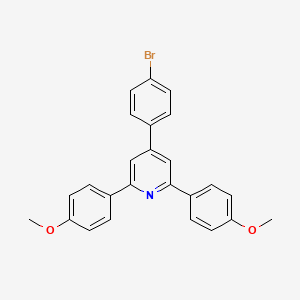
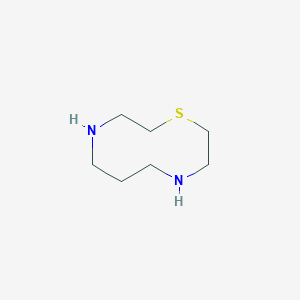
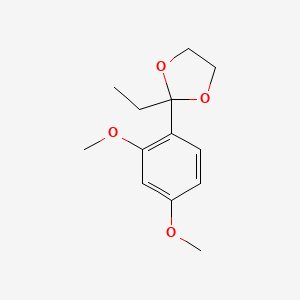
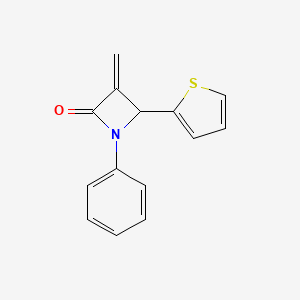
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

